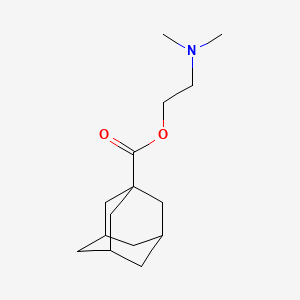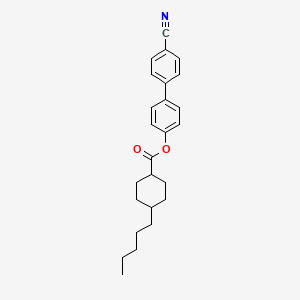
4'-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate is a compound known for its unique properties and applications in various fields. It is a derivative of cyanobiphenyl, which is a well-known nematic liquid crystal. This compound is particularly interesting due to its structural characteristics and the presence of both biphenyl and cyclohexane moieties, which contribute to its stability and functionality.
Preparation Methods
The synthesis of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate involves several steps. The process typically starts with the bromination of biphenyl to introduce a bromine atom. This is followed by the addition of aluminum chloride and butyryl chloride to form the intermediate compound. Potassium hydroxide and hydrazine are then added to remove the bromine atom and introduce a pentyl group. Finally, copper(I) cyanide and dimethylformamide (DMF) are used to replace the bromine with a cyano group, resulting in the formation of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate .
Chemical Reactions Analysis
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions between different biomolecules.
Industry: The compound is used in the production of liquid crystal displays (LCDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The presence of the cyano group allows the compound to form strong interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate can be compared with other similar compounds, such as:
4-Cyano-4’-pentylbiphenyl: This compound is also a nematic liquid crystal and shares similar structural features with 4’-Cyanobiphenyl-4-yl 4-pentylcyclohexanecarboxylate.
4’-Amyl-4-biphenylcarbonitrile: Another related compound with a similar structure but different alkyl chain length, which affects its physical and chemical properties.
Properties
Molecular Formula |
C25H29NO2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H29NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h8-11,14-17,19,23H,2-7,12-13H2,1H3 |
InChI Key |
ABLOCJKXEFSPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11704880.png)
![(5E)-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704886.png)
![3-(2,3-diphenyl-1H-indol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11704895.png)
![N-[5-(4-Hydroxy-benzylidene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11704896.png)
![Cycloheptyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11704898.png)
![1-hydroxy-2-{(E)-[(4-iodophenyl)imino]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11704907.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)

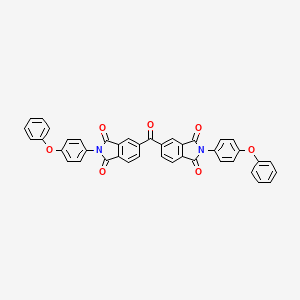
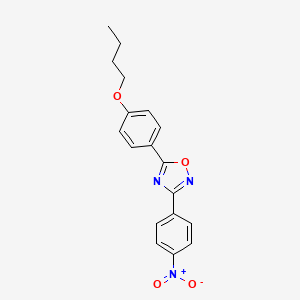

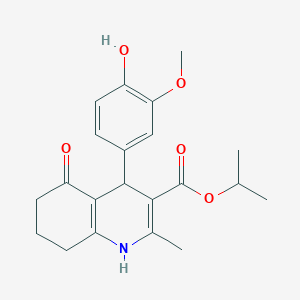
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
